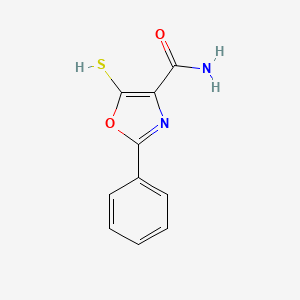![molecular formula C12H16N2O4 B5112123 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol](/img/structure/B5112123.png)
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol, also known as NPE, is a chemical compound that has been extensively studied in the field of scientific research. It is a synthetic compound that has been synthesized using various methods. NPE has been found to have numerous biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol is not fully understood, but it has been found to interact with various cellular targets. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been found to inhibit the activation of hepatic stellate cells, which are involved in the development of liver fibrosis. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been found to reduce the levels of oxidative stress markers and pro-inflammatory cytokines. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been found to reduce liver fibrosis and improve liver function.
Advantages and Limitations for Lab Experiments
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It has also been found to have low toxicity and good stability. However, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has some limitations, including its limited solubility in water and its potential to interact with other cellular targets.
Future Directions
For the study of 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol include the development of new drugs based on 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol and the study of its mechanisms of action and potential use in the treatment of other diseases.
Synthesis Methods
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol is synthesized using various methods, including the reaction between 2-(2-chloroethoxy)phenol and 5-nitro-2-pyrrolidine. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is purified using chromatography. Other methods of synthesis include the reaction between 2-(2-hydroxyethoxy)phenol and 5-nitro-2-pyrrolidine and the reaction between 2-(2-bromoethoxy)phenol and 5-nitro-2-pyrrolidine.
Scientific Research Applications
2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been extensively studied in scientific research and has been found to have numerous applications. It has been used as a starting material for the synthesis of other compounds, and it has been found to have antitumor activity. 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has also been used in the treatment of liver fibrosis, and it has been found to have anti-inflammatory and antioxidant properties. Additionally, 2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol has been used in the development of new drugs and has been studied for its potential use in the treatment of various diseases.
properties
IUPAC Name |
2-(5-nitro-2-pyrrolidin-1-ylphenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-7-8-18-12-9-10(14(16)17)3-4-11(12)13-5-1-2-6-13/h3-4,9,15H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTPLWMBLKGHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5322531 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112044.png)


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)


![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5112104.png)
![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)
![N-(1-{1-[2-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5112112.png)
![1-[3-(2-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5112121.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3,4,5-trimethoxybenzyl)amine](/img/structure/B5112126.png)